4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to the benzofuran core, along with an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and solvents such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for amine substitution.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2-Ethyl-7-methyl-1-benzofuran: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.
4-Bromo-2-ethyl-1-benzofuran: Similar structure but lacks the amine group, affecting its biological activity.
7-Methyl-2,3-dihydro-1-benzofuran-3-amine: Lacks the bromine and ethyl groups, altering its chemical and biological properties
Uniqueness: 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the amine group enhances its potential as a pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H14BrNO/c1-3-8-10(13)9-7(12)5-4-6(2)11(9)14-8/h4-5,8,10H,3,13H2,1-2H3 |
InChI Key |
XMHGHOCOFFULIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2=C(C=CC(=C2O1)C)Br)N |
Origin of Product |
United States |
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